molecular formula C7H3Br2F3 B1360088 1,4-Dibromo-2-(trifluoromethyl)benzene CAS No. 7657-09-2

1,4-Dibromo-2-(trifluoromethyl)benzene

Cat. No. B1360088
CAS RN: 7657-09-2
M. Wt: 303.9 g/mol
InChI Key: VWKFJAOCLPPQGR-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(trifluoromethyl)benzene, commonly referred to as 1,4-DBT, is an organic compound with a variety of applications in scientific research. It is an aromatic compound with a six-membered ring structure composed of two bromine atoms, one carbon atom, and three fluorine atoms. Due to its unique structure, 1,4-DBT is of particular interest as a potential building block for the synthesis of new molecules. In addition, its physical and chemical properties make it a useful reagent for a variety of laboratory experiments.

properties

IUPAC Name

1,4-dibromo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKFJAOCLPPQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227378
Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Dibromo-2-(trifluoromethyl)benzene

CAS RN

7657-09-2
Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 7657-09-2
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,4-Dibromo-2-(trifluoromethyl)benzene interesting for Sonogashira coupling reactions?

A1: 1,4-Dibromo-2-(trifluoromethyl)benzene is a versatile reagent for synthesizing diverse alkynyl(trifluoromethyl)benzenes due to its ability to undergo site-selective Sonogashira reactions. [, ] This selectivity allows for the controlled introduction of alkynyl substituents at specific positions on the benzene ring, leading to the synthesis of mono- and disubstituted derivatives. []

Q2: What is the influence of the trifluoromethyl group on the reactivity of 1,4-Dibromo-2-(trifluoromethyl)benzene in Sonogashira reactions?

A2: The presence of the electron-withdrawing trifluoromethyl group at the 2-position significantly influences the reactivity of the bromine atoms in Sonogashira couplings. Research has demonstrated a preference for coupling at the bromine atom in the 4-position, leaving the bromine at the 1-position intact. [, ] This site-selectivity is attributed to the electronic effects exerted by the trifluoromethyl group. []

Q3: How does the structure of the synthesized alkynyl(trifluoromethyl)benzenes relate to their liquid crystalline properties?

A3: Studies have shown that the length and type of substituents on the alkyne group significantly influence the liquid crystalline behavior of the resulting dialkynyl-substituted (trifluoromethyl)benzenes. [] The formation and stability of the liquid crystalline phase, often nematic, are directly related to the molecular shape and interactions influenced by these substituents. Computational chemistry, particularly DFT calculations, has been instrumental in understanding these relationships and predicting the properties of novel derivatives. []

Q4: Beyond liquid crystals, are there other applications for the synthesized alkynyl(trifluoromethyl)benzenes?

A4: The presence of the trifluoromethyl group and the alkyne functionality in the synthesized compounds opens avenues for interesting photophysical properties. Researchers have investigated the absorption and fluorescence characteristics of these molecules. The impact of electron-donating and electron-withdrawing groups on the alkyne substituent has been studied, revealing their influence on the electronic transitions within the molecules. [] This understanding is valuable for potential applications in materials science, particularly in the development of new fluorescent probes and optoelectronic materials.

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